[4-(4-Fluorophenyl)phenyl]methanol
Overview
Description
[4-(4-Fluorophenyl)phenyl]methanol, also known as 4,4’-difluorobenzhydrol, is a fluorinated diphenylmethanol compound. It is characterized by the presence of two fluorine atoms at the para-position of the phenyl rings. This compound is widely used as a building block in the synthesis of various pharmaceuticals and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Fluorophenyl)phenyl]methanol typically involves the reaction of 4-fluorobenzophenone with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent like ethanol or tetrahydrofuran under controlled temperature conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon and hydrogen gas to reduce 4-fluorobenzophenone to this compound. This method is advantageous due to its efficiency and ability to produce high yields .
Chemical Reactions Analysis
Types of Reactions
[4-(4-Fluorophenyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4,4’-difluorobenzophenone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form 4,4’-difluorobenzhydrol using strong reducing agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4,4’-Difluorobenzophenone.
Reduction: 4,4’-Difluorobenzhydrol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[4-(4-Fluorophenyl)phenyl]methanol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules, including pharmaceuticals and polymers.
Medicine: It serves as an intermediate in the production of drugs with therapeutic properties.
Mechanism of Action
The mechanism of action of [4-(4-Fluorophenyl)phenyl]methanol involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals, the compound may act on various receptors or enzymes, modulating their activity to produce therapeutic effects. For example, in antipsychotic drugs, it may interact with dopamine receptors to alleviate symptoms of psychosis .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzophenone: A precursor in the synthesis of [4-(4-Fluorophenyl)phenyl]methanol.
4,4’-Difluorobenzhydrol: A reduced form of the compound with similar properties.
4-Fluorobenzhydrol: A related compound with a single fluorine atom on the phenyl ring.
Uniqueness
This compound is unique due to the presence of two fluorine atoms at the para-position, which enhances its chemical stability and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and polymers, offering advantages in terms of yield and efficiency .
Biological Activity
[4-(4-Fluorophenyl)phenyl]methanol, also known as bis(4-fluorophenyl)methanol, is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including its mechanism of action, cytotoxicity, and therapeutic potential.
Chemical Structure and Properties
The chemical formula for this compound is C13H11FO, featuring a central methanol group attached to two para-fluorophenyl groups. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds have shown that fluorinated groups can enhance binding affinity to target proteins through increased hydrophobic interactions and hydrogen bonding capabilities .
Target Interactions
- Cholinesterase Inhibition : Compounds with similar structures have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's .
- Cancer Cell Cytotoxicity : Studies indicate that derivatives of bis(4-fluorophenyl)methanol exhibit cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism involves apoptosis induction and cell cycle arrest .
Cytotoxicity Assays
Cytotoxicity assays have been conducted using various cell lines to assess the effectiveness of this compound. The compound demonstrated significant cytotoxic effects with varying IC50 values depending on the specific cell line tested.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 25.72 | Induction of apoptosis through mitochondrial pathways |
HepG2 | >100 | Minimal toxicity observed |
Hek293 | 30.1 | Moderate inhibition of BChE |
Anti-Cancer Activity
In a study examining the anti-cancer properties, this compound was found to significantly inhibit tumor growth in vivo. Flow cytometry results indicated that treatment led to increased rates of apoptosis in cancer cells .
Case Studies and Research Findings
- Inhibition of Cholinesterases : A study reported that compounds similar to this compound exhibited moderate inhibition against AChE (IC50 = 19.2 μM) and BChE (IC50 = 13.2 μM). This suggests potential applications in treating Alzheimer's disease by selectively targeting cholinesterases .
- Anticancer Potential : Another study highlighted that derivatives showed significant anticancer activity against the MCF-7 cell line, with an IC50 value indicating effective cytotoxicity at lower concentrations compared to standard chemotherapeutics.
- Antiviral Activity : Research also suggested potential antiviral properties, although specific data on this compound was limited; similar compounds demonstrated inhibition rates exceeding 50% against HIV integrase interactions .
Properties
IUPAC Name |
[4-(4-fluorophenyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWIVXLMMVNSCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362755 | |
Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147497-56-1 | |
Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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